2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride
Description
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is a synthetic compound with the molecular formula C11H16N2O3S2ClH It is known for its unique structure, which includes an amino acid backbone and a sulfinyl group
Properties
IUPAC Name |
2-amino-3-[4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.2ClH/c1-17(2,16)13-9-5-3-8(4-6-9)7-10(12)11(14)15;;/h3-6,10H,7,12H2,1-2H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLDBAFDLDEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)CC(C(=O)O)N)(=O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfinic acid with dimethyl sulfate to form the sulfinyl intermediate. This intermediate is then reacted with 2-amino-3-bromopropanoic acid under basic conditions to yield the final product. The reaction conditions often involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvents.
Reduction: Sodium borohydride; conditionsroom temperature, ethanol or methanol as solvents.
Substitution: Alkyl halides; conditionsbasic medium, solvents like acetone or dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the amino acid backbone allows the compound to mimic natural substrates and interfere with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Similar structure but with a quinoline moiety instead of a sulfinyl group.
3-Amino-2-methylpropanoic acid: Similar amino acid backbone but lacks the sulfinyl group.
2-Oxopropanoic acid: Contains a keto group instead of a sulfinyl group.
Uniqueness
2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄Cl₂N₄O₂S
- Molecular Weight : 304.23 g/mol
Target Interactions
The biological activity of 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid is primarily attributed to its interaction with various biological targets:
- Glutamate Receptors : Similar compounds have shown high affinity for glutamate receptors, suggesting that this compound may modulate neurotransmission in the central nervous system (CNS) by acting as an agonist or antagonist at these sites .
- Antibacterial Activity : The compound has demonstrated potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Effects
Research indicates that derivatives of amino acids, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through various biochemical pathways .
Neuropharmacological Effects
The structural similarity to known glutamate receptor modulators suggests that this compound may influence excitatory neurotransmission. This could have implications for treating neurological disorders characterized by dysregulated glutamate signaling, such as epilepsy and neurodegenerative diseases .
Case Studies and Research Findings
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Antibacterial Efficacy : A study conducted on various amino acid derivatives found that compounds similar to 2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid showed promising results in inhibiting bacterial growth in vitro. The minimal inhibitory concentrations (MICs) were determined for several strains, highlighting the potential therapeutic applications of these compounds in infectious diseases.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Neuropharmacological Studies : Experimental models investigating the effects on glutamate receptors revealed that certain derivatives exhibited high selectivity for NMDA receptors, which are crucial for synaptic plasticity and memory function. These findings suggest a potential role in cognitive enhancement or neuroprotection.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and bioavailability characteristics for this compound, suggesting that it could be developed into a viable therapeutic agent with appropriate modifications to enhance its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
